N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide is a synthetic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound has been studied for its potential therapeutic applications and its role as an allosteric activator of human glucokinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction proceeds efficiently, yielding the desired benzimidazole derivatives with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzaldehydes in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the introduced functional groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets. For instance, as an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity. This interaction is supported by molecular docking studies, which show significant hydrogen bond interactions with key residues in the enzyme .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide analogues: These compounds share a similar structure but differ in the substituents on the benzimidazole ring.
Other benzimidazole derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as an allosteric activator of human glucokinase. This property is not commonly found in other benzimidazole derivatives, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C21H25N3O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-(1-pentylbenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H25N3O/c1-2-3-9-16-24-19-13-8-7-12-18(19)23-20(24)14-15-22-21(25)17-10-5-4-6-11-17/h4-8,10-13H,2-3,9,14-16H2,1H3,(H,22,25) |
InChI Key |
LVDMNKPGFHOINJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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